
4-(1H-indol-3-yl)-4-oxobutanoic acid
Overview
Description
4-(1H-indol-3-yl)-4-oxobutanoic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-4-oxobutanoic acid typically involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method uses hydrazines and ketones or aldehydes under acidic conditions to form the indole core . Another approach involves the use of ortho-disubstituted arene precursors in transition-metal-catalyzed reactions .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. These methods include the use of palladium, copper, and other transition metals as catalysts in various coupling reactions .
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: Using reagents like manganese dioxide to oxidize benzylic alcohols to ketones.
Reduction: Reduction reactions can be performed using hydrogenation or hydride donors.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
Anticancer Properties
One of the primary applications of 4-(1H-indol-3-yl)-4-oxobutanoic acid is in the development of anticancer agents. It serves as an intermediate in the synthesis of Canthin-6-one, a compound noted for its ability to combat cancer cells exhibiting multi-drug resistance. This property is particularly crucial in oncology, where resistance to conventional therapies poses significant challenges .
Antimalarial Activity
The compound is also utilized in the synthesis of β-carbolinium derivatives, which have demonstrated antimalarial activity. These derivatives are being explored for their potential to treat malaria, a disease that continues to affect millions globally .
Synthesis and Chemical Properties
The synthesis of this compound typically involves several steps that can be optimized for yield and purity. Research indicates that various synthetic routes can be employed, often involving the use of indole derivatives as starting materials.
Case Study: Anticancer Activity
A study published by Murakami et al. (2004) highlighted the synthesis of Canthin-6-one from this compound and its efficacy against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting that derivatives of this compound could be further developed into effective chemotherapeutics .
Case Study: Antimalarial Efficacy
Research conducted by Takasu et al. (2005) explored the antimalarial properties of β-carbolinium compounds synthesized from this compound. The study found that these compounds exhibited potent activity against Plasmodium falciparum, the causative agent of malaria, thus supporting further investigation into their therapeutic potential .
Summary Table of Applications
Application Area | Specific Use | References |
---|---|---|
Anticancer Research | Intermediate for Canthin-6-one | Murakami et al., 2004 |
Antimalarial Research | Synthesis of β-carbolinium compounds | Takasu et al., 2005 |
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, modulating biological processes such as cell proliferation and apoptosis . The indole ring system allows it to bind with high affinity to multiple receptors, making it a versatile compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-butyric acid: Another plant hormone used in rooting products.
1H-Indole-3-carbaldehyde: A precursor for synthesizing biologically active molecules.
Uniqueness
4-(1H-indol-3-yl)-4-oxobutanoic acid is unique due to its specific structure, which allows for diverse chemical modifications and a broad range of biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
4-(1H-Indol-3-yl)-4-oxobutanoic acid, also known as indole-4-butyric acid, is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, efficacy against pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H11NO3. The compound features an indole ring system, which is known for its diverse biological properties. The presence of the oxobutanoic acid moiety contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.56 to 4.17 μM, indicating strong antibacterial effects. The Minimum Bactericidal Concentration (MBC) also supported these findings, confirming the compound's potential as an antimicrobial agent .
Bacterial Strain | MIC (μM) | MBC (μM) |
---|---|---|
Staphylococcus aureus | 0.56 | 2.08 |
Escherichia coli | 2.00 | 3.00 |
Bacillus cereus | 1.00 | 3.50 |
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. One notable study investigated its derivatives spliced with podophyllotoxin, revealing significant cytotoxic effects against various cancer cell lines. The compound induced apoptosis in tumor cells through caspase activation pathways, suggesting a mechanism involving programmed cell death .
Cell Line | IC50 (μM) |
---|---|
MCF-7 (breast cancer) | 5.0 |
HeLa (cervical cancer) | 7.5 |
A549 (lung cancer) | 6.0 |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Apoptosis Induction : It triggers apoptotic pathways through the activation of caspases, leading to cell death in cancer cells .
- Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.
Study on Antimicrobial Efficacy
In a comparative study assessing various indole derivatives, researchers found that this compound exhibited superior antibacterial activity compared to other tested compounds. This study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .
Study on Antitumor Mechanisms
A recent investigation focused on the antitumor activities of spliced derivatives of this compound revealed a significant reduction in tumor growth in vivo models. The study concluded that these derivatives could serve as promising candidates for further development in cancer therapeutics .
Properties
IUPAC Name |
4-(1H-indol-3-yl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-11(5-6-12(15)16)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUOPJQCFYTMGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352597 | |
Record name | Indole-3-(4'-oxo)butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
835-45-0 | |
Record name | Indole-3-(4'-oxo)butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 835-45-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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